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Introduction

Turletricin (also known as AM-2-19 or SF001) is a novel synthetic polyene antifungal agent

engineered from Amphotericin B.[1][2] Its primary mechanism of action is the selective

extraction of ergosterol from fungal cell membranes, leading to the formation of pores,

membrane disruption, and ultimately, cell death.[2][3][4] Unlike its predecessor, Turletricin
exhibits a higher affinity for fungal ergosterol over mammalian cholesterol, a design intended to

reduce the significant nephrotoxicity associated with Amphotericin B therapy.[2][3] As

Turletricin progresses through clinical development, the need for standardized and

reproducible laboratory assays to determine its efficacy against a range of fungal pathogens is

critical for researchers, scientists, and drug development professionals.[2]

Assay Principle

This document outlines two key in vitro assays to quantify the efficacy of Turletricin:

Broth Microdilution Assay: This is the gold-standard method for determining the Minimum

Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest

concentration of the drug that visibly inhibits the growth of a microorganism after a specified

incubation period.[5] This assay involves challenging a standardized fungal inoculum with

serial dilutions of Turletricin in a 96-well microtiter plate format. This method is widely used

for antimicrobial susceptibility testing and provides a quantitative measure of the antifungal

potency of the compound.[6][7]
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Membrane Permeability Assay: To confirm Turletricin's mechanism of action, a

fluorescence-based membrane permeability assay can be employed. This assay utilizes a

fluorescent dye, such as SYTOX Green, which cannot penetrate the intact cell membranes

of viable fungal cells. Upon membrane disruption by Turletricin, the dye enters the cell,

binds to nucleic acids, and emits a strong fluorescent signal.[8] The increase in fluorescence

intensity is directly proportional to the extent of membrane damage, providing a dynamic

measure of the drug's membrane-disrupting activity.

Application

These protocols are designed for:

Preclinical Research: Evaluating the spectrum of activity of Turletricin against various fungal

species, including clinically relevant yeasts and molds.

Drug Development: Comparing the potency of Turletricin with other antifungal agents and

assessing new formulations.

Quality Control: Ensuring the consistent biological activity of different batches of Turletricin.

Resistance Monitoring: Screening for the emergence of resistant fungal strains.

Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum
Inhibitory Concentration (MIC) Determination
1.1. Scope

This protocol details the procedure for determining the MIC of Turletricin against planktonic

fungal cells (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) following

the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M27/M38

guidelines.[6]

1.2. Materials and Reagents

Turletricin (lyophilized powder)
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Fungal isolate(s) of interest

Dimethyl sulfoxide (DMSO)

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

Sabouraud Dextrose Agar/Broth (SDA/SDB) or Potato Dextrose Agar/Broth (PDA/PDB)

Sterile 96-well flat-bottom microtiter plates

Spectrophotometer or microplate reader (for inoculum standardization)

Humidified incubator

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

Resazurin sodium salt (optional, for colorimetric endpoint)

1.3. Experimental Workflow Diagram
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Phase 1: Preparation

Phase 2: Assay Setup

Phase 3: Incubation & Readout

Prepare Stock Solution
of Turletricin in DMSO

Prepare Fungal Inoculum
in RPMI (Standardize to OD)

Culture Fungal Isolate
on Agar Plate (24-48h)

Perform 2-fold Serial Dilutions
of Turletricin in Microplate

Add Standardized Fungal
Inoculum to all Wells

Include Sterility and
Growth Controls

Incubate Plate
(35°C, 24-48h)

Visually Inspect Wells
for Fungal Growth

Determine MIC:
Lowest Concentration
with No Visible Growth

Click to download full resolution via product page

Caption: Workflow for the Broth Microdilution MIC Assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15137702?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1.4. Procedure

Preparation of Turletricin Stock Solution:

Dissolve Turletricin powder in DMSO to create a high-concentration stock solution (e.g.,

1.6 mg/mL).

Further dilute this stock in RPMI 1640 medium to create a working stock solution that is 2

times the highest desired final concentration.

Preparation of Fungal Inoculum:

Subculture the fungal isolate on an appropriate agar plate (e.g., SDA) and incubate at

35°C for 24 hours (for yeasts) or 48-72 hours (for molds).

Harvest the fungal cells and suspend them in sterile saline.

Adjust the suspension to a 0.5 McFarland standard or use a spectrophotometer to adjust

to an optical density (OD) that corresponds to approximately 1-5 x 10^6 CFU/mL.

Dilute this adjusted suspension in RPMI 1640 medium to achieve a final inoculum

concentration of 0.5-2.5 x 10^3 CFU/mL.

Assay Plate Setup:

Add 100 µL of RPMI 1640 medium to wells 2 through 11 in a 96-well plate.

Add 200 µL of the 2x working stock of Turletricin to well 1.

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then

transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from

well 10. Well 11 will serve as the growth control (no drug). Well 12 will serve as the sterility

control (medium only).

Add 100 µL of the standardized fungal inoculum to wells 1 through 11. This brings the final

volume in each well to 200 µL and dilutes the drug concentrations to the final desired

range.
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Incubation and MIC Determination:

Seal the plate (e.g., with an adhesive film) and incubate at 35°C for 24-48 hours.

After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest

concentration of Turletricin at which there is a significant inhibition of fungal growth (e.g.,

a turbidity score of 0 or 1) compared to the growth control well.

1.5. Data Presentation

Summarize the MIC values in a table for clear comparison.

Fungal Species Strain ID
Turletricin MIC
(µg/mL)

Amphotericin B
MIC (µg/mL)

Candida albicans SC5314

Candida auris B11221

Cryptococcus

neoformans
H99

Aspergillus fumigatus Af293

Protocol 2: Fungal Membrane Permeability Assay
2.1. Scope

This protocol describes a method to assess the ability of Turletricin to disrupt fungal cell

membranes using the fluorescent nucleic acid stain SYTOX Green.

2.2. Turletricin Mechanism of Action Diagram
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Caption: Mechanism of Turletricin-induced membrane permeability.

2.3. Materials and Reagents

Turletricin

Fungal isolate(s)

SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

HEPES buffer (pH 7.0)
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Glucose

Black, clear-bottom 96-well microtiter plates

Fluorescence microplate reader (Excitation/Emission ~504/523 nm)

2.4. Procedure

Preparation of Fungal Suspension:

Culture the fungal cells to the mid-logarithmic growth phase in an appropriate broth

medium (e.g., SDB).

Harvest the cells by centrifugation, wash them twice with HEPES buffer, and resuspend

them in HEPES buffer containing 5 mM glucose to a final OD600 of 0.5.

Assay Setup:

In a black, clear-bottom 96-well plate, add 50 µL of the fungal cell suspension to each well.

Prepare 4x concentrations of Turletricin (e.g., at 1x, 2x, 4x, and 8x the predetermined

MIC) in HEPES buffer.

Add 50 µL of the 4x Turletricin solutions to the wells. Include a no-drug control.

Add SYTOX Green to all wells to a final concentration of 1 µM.

Fluorescence Measurement:

Immediately place the plate in a fluorescence microplate reader pre-warmed to 35°C.

Measure the fluorescence intensity (Excitation/Emission ~504/523 nm) every 5 minutes for

a total duration of 60-120 minutes.

2.5. Data Presentation

Present the kinetic data in a table showing the maximum fluorescence intensity or the rate of

fluorescence increase.
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Turletricin Concentration
Maximum Fluorescence
(RFU)

Time to Max Fluorescence
(min)

0 µg/mL (Control) N/A

0.5x MIC

1x MIC

2x MIC

4x MIC

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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